(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone
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Overview
Description
The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that incorporates multiple functional groups, including a thiazole ring, a piperazine ring, and a quinoxaline moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: Piperazine is often synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling with Quinoxaline: The final step involves the coupling of the thiazole-piperazine intermediate with quinoxaline-2-carboxylic acid under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to dihydroquinoxaline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. The presence of the thiazole and quinoxaline rings, both known for their biological activities, contributes to its effectiveness in inhibiting the growth of various pathogens and cancer cells.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Fluorophenyl)thiazol-2-yl)methanone: Lacks the piperazine and quinoxaline moieties, resulting in different biological activities.
(4-(4-Fluorophenyl)piperazin-1-yl)methanone: Lacks the thiazole and quinoxaline rings, affecting its reactivity and applications.
(4-(4-Fluorophenyl)quinoxalin-2-yl)methanone: Lacks the thiazole and piperazine rings, leading to different chemical properties and uses.
Uniqueness
The uniqueness of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and technology.
Properties
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5OS/c24-17-7-5-16(6-8-17)21-15-31-22(27-21)14-28-9-11-29(12-10-28)23(30)20-13-25-18-3-1-2-4-19(18)26-20/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQRHURVZLPBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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